

Validating antibody specificity for Orai1 western blotting

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Compound of Interest

Compound Name: Calcium channel-modulator-1

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Technical Support Center: Orai1 Western Blotting

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using antibodies to detect Orai1 protein via Western blotting.

Troubleshooting Guide Problem: Unexpected Band Sizes on the Western Blot

Possible Cause 1: Protein Glycosylation and Post-Translational Modifications. Orai1 is a glycoprotein, and its apparent molecular weight can be higher than the predicted molecular weight of ~33 kDa due to glycosylation.[1] Different cell types may exhibit different glycosylation patterns, leading to variations in band size.

Solution:

- Consult the Literature: Check published studies that have used the same antibody and cell lines to see the reported molecular weight for Orai1.
- Deglycosylation: Treat your protein lysates with enzymes like PNGase F to remove N-linked glycans. A shift in the band to a lower molecular weight after treatment can confirm that the higher molecular weight band is due to glycosylation.



Possible Cause 2: Orai1 Isoforms. The ORAI1 gene can produce different isoforms through alternative initiation, which may result in bands of slightly different sizes.

Solution:

- Isoform-Specific Antibodies: If available, use antibodies that are specific to a particular Orai1 isoform to confirm its presence.
- Mass Spectrometry: For definitive identification of protein isoforms, immunoprecipitation followed by mass spectrometry (IP-MS) can be employed.

Possible Cause 3: Antibody Cross-Reactivity. Some Orai1 antibodies may cross-react with other proteins, including Orai2 and Orai3, or an unidentified protein at a higher molecular weight.[2]

Solution:

- Use Validated Antibodies: Select antibodies that have been validated for specificity using methods like siRNA/shRNA knockdown or CRISPR/Cas9 knockout.
- Include Proper Controls: Always run negative controls, such as lysates from Orai1 knockout or knockdown cells, to confirm that the band you are detecting is specific to Orai1.

Problem: No Signal or a Weak Signal

Possible Cause 1: Low Orai1 Expression. The expression level of Orai1 can vary significantly between different cell and tissue types.

Solution:

- Positive Control: Use a positive control lysate from a cell line known to express high levels of Orai1 (e.g., Jurkat, HEK293).
- Enrichment: If Orai1 expression is low in your sample, consider enriching for membrane proteins or performing an immunoprecipitation (IP) for Orai1 before running the Western blot.
- Increase Protein Load: Load a higher amount of total protein (20-30 μg) per lane on your gel.
 [3]



Possible Cause 2: Suboptimal Antibody Dilution or Incubation. The concentration of the primary antibody and the incubation time are critical for signal detection.

Solution:

- Optimize Antibody Concentration: Perform a titration experiment to determine the optimal dilution for your primary antibody.
- Increase Incubation Time: Extend the primary antibody incubation time, for example, overnight at 4°C.[4]

Possible Cause 3: Inefficient Protein Transfer. The transfer of proteins from the gel to the membrane may be incomplete, especially for membrane proteins like Orai1.

Solution:

- Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize the protein bands and confirm that the transfer was successful.[5]
- Optimize Transfer Conditions: Adjust the transfer time and voltage according to the manufacturer's instructions for your transfer system. For higher molecular weight proteins, a longer transfer time or the addition of SDS to the transfer buffer may be necessary.[6]

Problem: High Background

Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane can lead to non-specific binding of the primary and/or secondary antibodies.

Solution:

- Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[4][6]
- Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers to reduce non-specific binding.[5]



Possible Cause 2: High Antibody Concentration. Using too high a concentration of the primary or secondary antibody can result in high background.

Solution:

• Titrate Antibodies: Determine the optimal, lowest effective concentration for both your primary and secondary antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Orai1 in a Western blot?

A1: The calculated molecular weight of Orai1 is approximately 33 kDa.[7] However, due to post-translational modifications such as glycosylation, Orai1 can appear as bands between 32-55 kDa on a Western blot.[1][7][8] It is crucial to check the antibody datasheet and relevant literature for the expected band size in your specific cell or tissue type.

Q2: How can I be sure that my antibody is specific for Orai1?

A2: Antibody specificity for Orai1 should be validated using one or more of the following methods:

- Genetic Knockdown/Knockout: The most reliable method is to use siRNA/shRNA to knockdown Orai1 expression or CRISPR/Cas9 to create an Orai1 knockout cell line. A specific antibody should show a significant reduction or complete disappearance of the band in the knockdown or knockout sample compared to the control.[9][10][11]
- Cell Line Controls: Use cell lines with known high and low/negative expression of Orai1. A
 specific antibody will detect a band in the high-expression cell line but not in the
 low/negative-expression cell line.
- Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can definitively identify the protein that your antibody is binding to.

Q3: My Orai1 antibody shows multiple bands. What could be the reason?

A3: Multiple bands when probing for Orai1 could be due to several factors:



- Protein Glycosylation: As mentioned earlier, different glycosylation states of Orai1 can result in multiple bands.
- Protein Isoforms: Different isoforms of Orai1 may be present.
- Cross-Reactivity: The antibody may be cross-reacting with other proteins, such as Orai2 or Orai3, or other non-specific proteins.[2]
- Protein Degradation: If samples are not handled properly, protein degradation can lead to lower molecular weight bands. Always use fresh samples and protease inhibitors.[3]

To troubleshoot this, it is important to run appropriate controls, such as Orai1 knockout/knockdown lysates, and consider deglycosylation experiments.

Q4: Can I use the same Orai1 antibody for other applications like immunofluorescence or immunoprecipitation?

A4: Not necessarily. An antibody that works well for Western blotting may not be suitable for other applications where the protein is in its native conformation, such as immunofluorescence or immunoprecipitation. Always check the antibody datasheet to see which applications it has been validated for.[9]

Orail Antibody Comparison for Western Blotting



Antibody (Supplier)	Host Species	Clonality	Recommended Dilution (WB)	Observed MW (kDa)
Orai1 (D90B10) Rabbit mAb #3280 (Cell Signaling Technology)	Rabbit	Monoclonal	1:1000	32
Anti-ORAI1 antibody produced in rabbit (Sigma- Aldrich)	Rabbit	Polyclonal	1-2 μg/mL	Not specified
ORAI1 Rabbit pAb (Abclonal)	Rabbit	Polyclonal	1:500 - 1:1000	32-55
Anti-Orai1 antibody [266.1] (Abcam)	Mouse	Monoclonal	5 μg/mL	15, 32, 39, 48
ORAI1 Monoclonal antibody (66223- 1-lg) (Proteintech)	Mouse	Monoclonal	1:5000-1:30000	32-55
ORAI1 Polyclonal antibody (13130- 1-AP) (Proteintech)	Rabbit	Polyclonal	1:500-1:1000	Not specified
ORAI1 Polyclonal antibody (28637- 1-AP) (Proteintech)	Rabbit	Polyclonal	1:500-1:3000	Not specified



Note: This table is not exhaustive and represents a selection of commercially available antibodies. Researchers should always consult the manufacturer's datasheet for the most upto-date information and validation data.

Experimental Protocols

Protocol 1: Orai1 Knockdown using siRNA followed by Western Blotting

This protocol provides a general guideline for transiently knocking down Orai1 expression using siRNA and subsequently analyzing the protein levels by Western blotting.

Materials:

- Orai1-specific siRNA and a non-targeting control siRNA
- Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
- Opti-MEM™ I Reduced Serum Medium (or similar)
- Cell culture medium and supplies
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, buffers, and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Transfer buffer and Western blot transfer system
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against Orai1
- HRP-conjugated secondary antibody



- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
- siRNA Transfection: a. For each well, dilute Orai1 siRNA or non-targeting control siRNA in Opti-MEM™ I Medium. b. In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I Medium. c. Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation. d. Add the siRNA-lipid complexes to the cells. e. Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
- Cell Lysis: a. After incubation, wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
- Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (20-30 μg) per lane onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for at least 1 hour at room temperature. e. Incubate the membrane with the primary Orai1 antibody (at the optimized dilution) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 5-10 minutes each. i. Add ECL substrate to the membrane and visualize the bands using an imaging system. j. Analyze the band intensities to confirm the knockdown of Orai1 protein expression.

Protocol 2: Generation of Orai1 Knockout Cell Lines using CRISPR/Cas9



This protocol outlines the general steps for creating an Orai1 knockout cell line using the CRISPR/Cas9 system.

Materials:

- Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP)
- Orai1-specific guide RNA (gRNA) sequences
- Plasmids for cloning gRNAs
- Lipofectamine™ 3000 Transfection Reagent (or similar)
- Fluorescence-activated cell sorter (FACS)
- 96-well plates for single-cell cloning
- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- Sanger sequencing reagents

Procedure:

- gRNA Design and Cloning: a. Design two or more gRNAs targeting an early exon of the ORAI1 gene using an online tool (e.g., CHOPCHOP). b. Synthesize and clone the gRNAs into a suitable expression vector.
- Transfection: a. Co-transfect the Cas9 expression vector and the gRNA expression vector(s) into the target cells using a suitable transfection reagent.
- Single-Cell Sorting: a. 48 hours post-transfection, harvest the cells and sort GFP-positive cells (indicating successful transfection) into individual wells of 96-well plates using FACS.
- Clonal Expansion: a. Culture the single cells to allow for the growth of clonal populations.



- Screening for Knockouts: a. Once the clones have expanded, harvest a portion of the cells from each clone. b. Extract genomic DNA from each clone. c. Perform PCR using primers that flank the gRNA target site. d. Analyze the PCR products by gel electrophoresis to identify clones with insertions or deletions (indels), which will appear as a size shift compared to the wild-type band. e. Confirm the knockout at the DNA level by Sanger sequencing of the PCR products.
- Validation by Western Blotting: a. Expand the confirmed knockout clones. b. Perform
 Western blotting as described in Protocol 1 to confirm the absence of Orai1 protein
 expression.

Visualizations STIM1-Orai1 Signaling Pathway

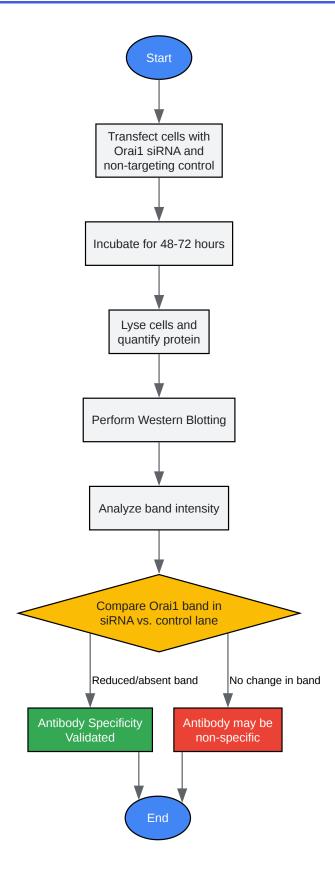


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Caption: The STIM1-Orai1 signaling pathway for store-operated calcium entry (SOCE).

Antibody Validation Workflow using siRNA Knockdown



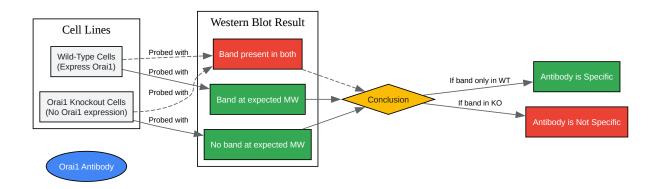


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Caption: Workflow for validating Orai1 antibody specificity using siRNA knockdown.



Logical Relationship for CRISPR/Cas9-based Antibody Validation



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Caption: Logical framework for Orai1 antibody validation using CRISPR/Cas9 knockout cells.

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